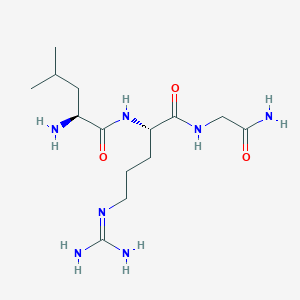
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide: is a synthetic peptide compound It is composed of the amino acids leucine, ornithine, and glycine, with a diaminomethylidene group attached to the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its selective attachment to the ornithine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, such as biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Isoleucyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine
Comparison: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness can result in distinct biological activities and interactions compared to similar compounds. For example, the presence of glycine in the sequence may influence the compound’s flexibility and binding properties, distinguishing it from other peptides with different amino acid compositions.
Properties
CAS No. |
824395-58-6 |
|---|---|
Molecular Formula |
C14H29N7O3 |
Molecular Weight |
343.43 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29N7O3/c1-8(2)6-9(15)12(23)21-10(4-3-5-19-14(17)18)13(24)20-7-11(16)22/h8-10H,3-7,15H2,1-2H3,(H2,16,22)(H,20,24)(H,21,23)(H4,17,18,19)/t9-,10-/m0/s1 |
InChI Key |
VROBSHYMNDGCOG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


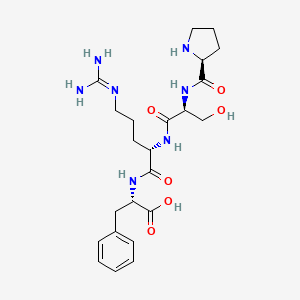
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
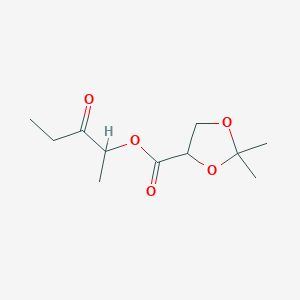
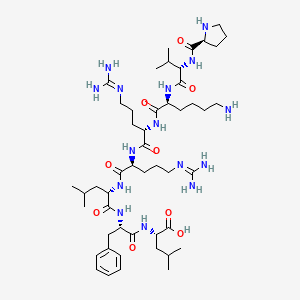
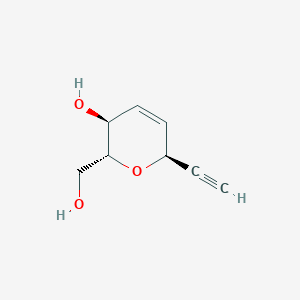
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
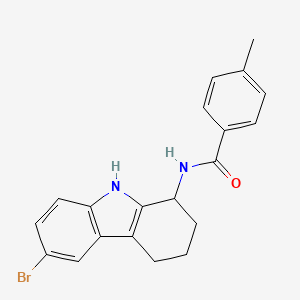
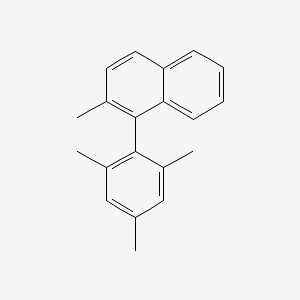
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
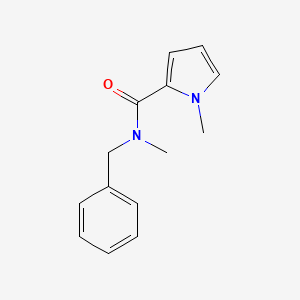
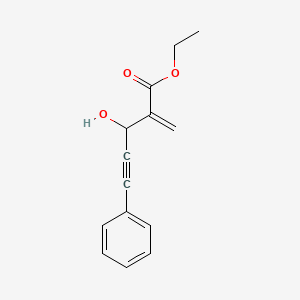
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


